3-(difluoromethoxy)-2-fluorobenzoic acid
Overview
Description
3-(Difluoromethoxy)-2-fluorobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethoxy)-2-fluorobenzoic acid typically involves multiple steps. One common method starts with the preparation of 4-difluoromethoxy-3-hydroxybenzaldehyde. This intermediate is then subjected to a series of reactions, including O-alkylation, oxidation, and N-acylation, to yield the target compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of sodium hydroxide as an alkali in the final step to optimize yield and purity. This method is preferred due to its economic advantages and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethoxy)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sulfamic acid and sodium chlorite in acetonitrile.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Sulfamic acid and sodium chlorite in acetonitrile.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding carboxylic acid derivative .
Scientific Research Applications
3-(Difluoromethoxy)-2-fluorobenzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(difluoromethoxy)-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Smad2/3, which plays a key role in the epithelial-mesenchymal transformation process. This inhibition leads to reduced expression of proteins such as α-SMA, vimentin, and collagen I, and increased expression of E-cadherin . These effects contribute to its potential therapeutic benefits in conditions like pulmonary fibrosis.
Comparison with Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy) benzoic acid: This compound shares structural similarities with 3-(difluoromethoxy)-2-fluorobenzoic acid and has been studied for its inhibitory effects on epithelial cell proliferation.
Difluoromethoxylated ketones: These compounds are used as building blocks for the synthesis of nitrogen-containing heterocycles and have applications in pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Properties
IUPAC Name |
3-(difluoromethoxy)-2-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-6-4(7(12)13)2-1-3-5(6)14-8(10)11/h1-3,8H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFOEWNTYLNQPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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